Titanium trichloride

Ziegler-Natta polymerization Ultrahigh molecular weight polyethylene (UHMWPE) Mechanical properties

TiCl₃ is the preferred Ziegler-Natta catalyst for UHMWPE (tensile strength ≤2.1 GPa, modulus ≤125 GPa)—performance unattainable with TiCl₄. The δ-crystalline phase enables essential isotactic specificity for high-crystallinity polypropylene. As a NaAlH₄ doping agent, TiCl₃ enables re-hydrogenation within minutes at 2–4 mol% loading. Its nucleophilic selectivity preserves electrophilic groups in pharmaceutical synthesis. Substituting generic titanium chloride without verifying oxidation state, crystalline phase, and purity risks compromised kinetics and stereochemistry. Procure only phase-verified, high-purity TiCl₃.

Molecular Formula TiCl3
Cl3Ti
Molecular Weight 154.22 g/mol
CAS No. 7705-07-9
Cat. No. B058219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium trichloride
CAS7705-07-9
SynonymsLynx 900;  MSK-TiCl3;  TAC 121;  TAC 132;  TAC 140;  TAC 144;  TAS 101;  TEN 12;  TGY 24;  TOS 17;  Titanium trichloride;  Titanium(III) chloride;  Titanous chloride;  Trichlorotitanium
Molecular FormulaTiCl3
Cl3Ti
Molecular Weight154.22 g/mol
Structural Identifiers
SMILESCl[Ti](Cl)Cl
InChIInChI=1S/3ClH.Ti/h3*1H;/q;;;+3/p-3
InChIKeyYONPGGFAJWQGJC-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 100 ml / 250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Trichloride (CAS 7705-07-9): Chemical Identity, Physical Characteristics, and Primary Industrial Roles


Titanium trichloride (TiCl₃, CAS 7705-07-9) is an inorganic titanium(III) halide that exists primarily as a dark-violet, deliquescent crystalline powder or as a red-violet solution when dissolved in water or alcohol [1]. It is a powerful reducing agent, capable of reducing nitrates to ammonia and aqueous sulfur dioxide to elemental sulfur [1], and decomposes above 440–500°C [2]. TiCl₃ is air- and moisture-sensitive; the dry powder is pyrophoric in air and reacts exothermically with water [1]. Its principal industrial and research applications are as a Ziegler–Natta catalyst precursor for stereospecific olefin polymerization, as a stoichiometric reducing agent in organic synthesis (e.g., McMurry couplings, nitro group reductions), and as a doping agent for hydrogen storage materials .

Titanium Trichloride (CAS 7705-07-9): Why In-Class Substitution with TiCl₄ or Other Titanium Halides Is Not a Viable Procurement Strategy


The performance of titanium trichloride in critical applications is dictated by the unique electronic configuration of the Ti(III) center (d¹) and its resulting reactivity profile, which cannot be replicated by Ti(IV) analogs like TiCl₄ or by other transition metal halides. In Ziegler–Natta polymerization, TiCl₃-based catalysts demonstrate fundamentally different active site stability, stereospecificity, and polymer property outcomes compared to TiCl₄/MgCl₂ supported systems [1]. As a reducing agent, TiCl₃ exhibits a distinct selectivity for nucleophilic substrates, contrasting with the electrophilic reactivity of many common reductants [2]. Furthermore, the various crystalline modifications of TiCl₃ (α, β, γ, δ) exhibit distinct catalytic activities and stereoselectivities in olefin polymerization, meaning that not all TiCl₃ sources are equivalent [3]. Substituting TiCl₃ with a generic 'titanium chloride' without rigorous specification of oxidation state, crystalline phase, and purity risks significant deviations in reaction kinetics, product stereochemistry, and ultimate material performance, necessitating a data-driven procurement approach.

Titanium Trichloride (CAS 7705-07-9): Head-to-Head Quantitative Performance Evidence for Scientific Selection


UHMWPE Mechanical Properties: Ti(III) vs. Ti(IV) Catalytic Systems

In a direct comparative study, catalytic systems based on TiCl₃ were compared to those based on TiCl₄ for the production of ultrahigh molecular weight polyethylene (UHMWPE). The Ti(III)-based catalysts produced UHMWPE with markedly superior mechanical properties, specifically a tensile strength up to 2.1 GPa and an elastic modulus up to 125 GPa, compared to the Ti(IV)-based systems [1].

Ziegler-Natta polymerization Ultrahigh molecular weight polyethylene (UHMWPE) Mechanical properties

Propylene Polymerization: Stereospecificity of TiCl₃ vs. Supported TiCl₄/MgCl₂ Catalysts

A comparative study examined the active site distribution and polymer microtacticity produced by traditional δ-TiCl₃ catalysts versus two types of supported TiCl₄/MgCl₂ catalysts. The δ-TiCl₃ catalyst generated polypropylene with a distinct distribution of isotactic fractions, differing significantly from the polymer produced by the supported systems, highlighting differences in isospecific active site formation [1].

Propylene polymerization Stereospecificity Ziegler-Natta catalysts

Theoretical Reactivity: TiCl₃ as the Most Reactive Titanium Chloride Structure

Density Functional Theory (DFT) calculations comparing the reactivity of various titanium chloride species (TiCln) revealed that TiCl₃ is the most reactive structure toward Lewis bases and chlorine radicals [1].

DFT calculations Lewis acidity/basicity Reactivity comparison

Propylene Polymerization Activity: Enhancement via Catalyst Heat Treatment

A study on the heat treatment of TiCl₃-based Ziegler-Natta catalysts showed that specific thermal pre-treatment can significantly enhance polymerization activity. For TiCl₃-(C₂H₅)₂AlCl and TiCl₃-(C₂H₄)₁.₅AlCl₁.₅ systems, heating at 95°C for 60 minutes increased activity to 2.3 times and 3.8 times that of the untreated catalysts, respectively [1]. This contrasts with the TiCl₃-(C₂H₅)₃Al system, which showed decreased activity under the same conditions.

Ziegler-Natta catalyst Heat treatment Activity enhancement

Hydrogen Storage Doping: TiCl₃ as a Preferred Precursor for NaAlH₄ Activation

Titanium trichloride is identified as one of the most important doping agents for sodium alanate (NaAlH₄) to enhance hydrogen desorption kinetics [1]. Ball milling NaAlH₄ with 2-4 mol% TiCl₃ results in the reduction of Ti(III) to a catalytically active zero-valent state, enabling re-hydrogenation times of several minutes under moderate conditions [1].

Hydrogen storage NaAlH₄ doping Kinetics

Organic Synthesis: Unique Reducing Agent Selectivity Profile

TiCl₃ is noted for its unique selectivity as a reducing agent in organic chemistry; it tends to reduce nucleophilic substrates, whereas many common reducing agents react preferentially with electrophiles [1]. This complementary reactivity profile makes it valuable for specific synthetic transformations.

Reducing agent Organic synthesis Chemoselectivity

Titanium Trichloride (CAS 7705-07-9): High-Value Application Scenarios Derived from Quantitative Performance Evidence


Synthesis of Ultrahigh Molecular Weight Polyethylene (UHMWPE) for High-Strength Oriented Films and Tapes

Based on direct evidence that TiCl₃-based catalytic systems yield UHMWPE with superior tensile strength (up to 2.1 GPa) and elastic modulus (up to 125 GPa) compared to TiCl₄ systems [1], TiCl₃ is the preferred catalyst precursor for producing UHMWPE reactor powders intended for solvent-free solid-state processing into high-performance films and tapes. Procurement should specify a high-purity TiCl₃ source suitable for Ziegler-Natta catalysis to ensure optimal mechanical properties.

Stereospecific Propylene Polymerization for High-Isotacticity Polypropylene

The distinct active site distribution and stereospecificity of δ-TiCl₃ catalysts, as demonstrated in comparative studies against TiCl₄/MgCl₂ supported systems [1], make TiCl₃ essential for producing polypropylene with specific isotactic fractions. This is critical for applications demanding high crystallinity and stiffness. Procuring the correct crystalline phase of TiCl₃ is non-negotiable for achieving the desired polymer microstructure.

Doping Agent for Enhanced Hydrogen Desorption Kinetics in NaAlH₄-Based Storage Materials

As identified in authoritative reviews, TiCl₃ is a benchmark doping agent for NaAlH₄, enabling rapid re-hydrogenation kinetics within minutes at 2-4 mol% doping levels [1]. This application leverages TiCl₃'s ability to be reduced in situ to highly active Ti(0) species. Researchers developing hydrogen storage systems should select TiCl₃ of sufficient purity to avoid introducing catalyst poisons.

Chemoselective Reduction of Nucleophilic Substrates in Complex Molecule Synthesis

Leveraging its unique selectivity for nucleophilic substrates, TiCl₃ serves as a critical tool in organic synthesis when electrophilic functional groups must be preserved [1]. This application scenario is particularly relevant for the synthesis of pharmaceuticals and natural products where orthogonal reactivity is paramount. Procurement of TiCl₃ with consistent reducing power and low levels of Ti(IV) contamination is essential for reproducible results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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